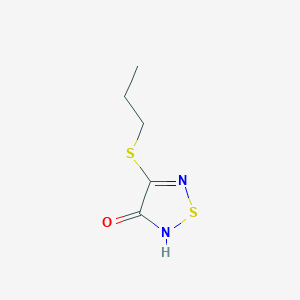

3-Propylthio-4-hydroxy-1,2,5-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

178369-70-5 |

|---|---|

Molecular Formula |

C5H8N2OS2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

4-propylsulfanyl-1,2,5-thiadiazol-3-one |

InChI |

InChI=1S/C5H8N2OS2/c1-2-3-9-5-4(8)6-10-7-5/h2-3H2,1H3,(H,6,8) |

InChI Key |

AZZNQLPZRVNQLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NSNC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,5 Thiadiazole Derivatives and Analogues

Established Synthetic Pathways for 1,2,5-Thiadiazole (B1195012) Ring Construction

The formation of the 1,2,5-thiadiazole ring is a fundamental step in the synthesis of its derivatives. Various established pathways facilitate the construction of this heterocyclic system, often accommodating a range of substituents.

Cyclization Reactions Leading to the 1,2,5-Thiadiazole System

The construction of the 1,2,5-thiadiazole ring is predominantly achieved through cyclization reactions where the sulfur and two nitrogen atoms are incorporated into a five-membered ring. A common and versatile method involves the reaction of compounds containing vicinal diamines with a sulfur-donating reagent. For instance, the parent 1,2,5-thiadiazole can be prepared from the reaction of ethylenediamine (B42938) with sulfur monochloride or sulfur dichloride. nih.gov Similarly, substituted diamines like 2,3-diaminobutane react with sulfur dichloride (SCl₂) to yield the corresponding 3,4-dimethyl-1,2,5-thiadiazole. nih.gov

Another significant pathway is the reaction of diaminomaleonitrile (B72808) with thionyl chloride, which proceeds through a monosulfinylamine intermediate to afford 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684) in high yield. nih.gov Furthermore, 4-substituted 1,2,5-thiadiazoles can be synthesized from the treatment of 2-aminoacetamides with thionyl chloride or sulfur monochloride in dimethylformamide (DMF). nih.gov

The synthesis of 3,4-dichloro-1,2,5-thiadiazole (B139948) is achieved by reacting cyanogen (B1215507) with sulfur dichloride in the presence of a chloride ion catalyst, such as tetraethylammonium (B1195904) chloride. google.com Ring transformation is another strategy, where other heterocyclic systems can be converted into the 1,2,5-thiadiazole ring. For example, 1,2,5-oxadiazoles can be transformed into 1,2,5-thiadiazoles. researchgate.net

A particularly relevant synthesis for hydroxylated derivatives is the novel route to 3-cyano-4-hydroxy-1,2,5-thiadiazole from the reaction of potassium cyanide and sulfur dioxide. google.comacs.org This reaction can be performed under various conditions, including in the presence of an organic solvent or under autogenous pressure with an excess of sulfur dioxide. google.com

| Starting Material(s) | Reagent(s) | Product | Reference |

|---|---|---|---|

| Ethylenediamine | Sulfur monochloride or dichloride | 1,2,5-Thiadiazole | nih.gov |

| Diaminomaleonitrile | Thionyl chloride | 1,2,5-Thiadiazole-3,4-dicarbonitrile | nih.gov |

| Cyanogen | Sulfur dichloride, Chloride ion catalyst | 3,4-Dichloro-1,2,5-thiadiazole | google.com |

| Potassium cyanide | Sulfur dioxide | 3-Cyano-4-hydroxy-1,2,5-thiadiazole | google.comacs.org |

| 3,4-Diamino-1,2,5-oxadiazole | Sulfur monochloride, Pyridine | nih.govorganic-chemistry.orgchemicalbook.comThiadiazolo[3,4-c] nih.govorganic-chemistry.orgchemicalbook.comthiadiazole | researchgate.net |

Strategies for Introducing Hydroxyl and Thioether Functionalities

The introduction of hydroxyl and thioether groups onto the 1,2,5-thiadiazole ring can be achieved either during the ring formation or by subsequent modification of a pre-formed ring.

The synthesis of 3-cyano-4-hydroxy-1,2,5-thiadiazole directly from potassium cyanide and sulfur dioxide is a prime example of incorporating a hydroxyl group during the cyclization process. google.comacs.org This method provides a direct entry to a hydroxylated 1,2,5-thiadiazole scaffold.

For the introduction of a thioether functionality, standard nucleophilic substitution reactions are typically employed. While direct thioetherification of a hydroxy-1,2,5-thiadiazole is not explicitly detailed in the provided context, one can infer a plausible synthetic route. The hydroxyl group of a 4-hydroxy-1,2,5-thiadiazole could first be converted to a better leaving group, such as a tosylate or triflate. Subsequent reaction with a propylthiolate salt (e.g., sodium propylthiolate) would then introduce the propylthio group via an SNAr-type reaction or by displacement, leading to the formation of a 3-substituted-4-propylthio-1,2,5-thiadiazole. Alternatively, a halogenated 1,2,5-thiadiazole, such as 3,4-dichloro-1,2,5-thiadiazole, can serve as a precursor. google.com Regioselective substitution of one chlorine atom with a propylthiolate, followed by substitution of the second chlorine with a hydroxide (B78521) or a protected hydroxyl group, would lead to the target structure.

Derivatization Strategies for 3-Propylthio-4-hydroxy-1,2,5-thiadiazole

Once the core structure of this compound is obtained, further modifications can be made to its functional groups to explore its chemical space and potential applications.

Functionalization at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 4-position of the thiadiazole ring is amenable to various functionalization reactions, such as etherification and esterification.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. For example, deprotonation of the hydroxyl group with a suitable base like sodium hydride would form an alkoxide, which can then act as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

Esterification: The synthesis of ester analogues of related heterocyclic systems has been reported. nih.gov By analogy, the hydroxyl group of this compound can be esterified by reacting it with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine. nih.gov This reaction would yield the corresponding ester derivative.

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | 3-Propylthio-4-methoxy-1,2,5-thiadiazole |

| Esterification | Acid chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 4-Acetoxy-3-propylthio-1,2,5-thiadiazole |

Modifications of the Propylthio Moiety

The propylthio group at the 3-position also offers a site for chemical modification, primarily through oxidation of the sulfur atom. The thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone using controlled oxidizing agents. Mild oxidants like sodium periodate (B1199274) are often used for the conversion of thioethers to sulfoxides, while stronger oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone) can achieve the full oxidation to the sulfone. nih.gov These oxidation states can significantly alter the electronic properties of the molecule.

| Reaction Type | Reagent(s) | Potential Product | Reference |

|---|---|---|---|

| Oxidation to Sulfoxide | m-CPBA (1 equivalent) | 3-(Propylsulfinyl)-4-hydroxy-1,2,5-thiadiazole | nih.gov |

| Oxidation to Sulfone | m-CPBA (2 equivalents) or Oxone | 3-(Propylsulfonyl)-4-hydroxy-1,2,5-thiadiazole | nih.gov |

Regioselective Synthesis Approaches

Achieving the specific 3-propylthio-4-hydroxy substitution pattern requires regioselective synthetic strategies. If starting from a symmetrically substituted precursor like 3,4-dichloro-1,2,5-thiadiazole, the challenge lies in the sequential and regioselective displacement of the two chlorine atoms. google.com The reaction conditions, including the choice of nucleophiles, solvents, and temperature, would need to be carefully controlled to favor the substitution of one chlorine atom with the propylthio group, followed by the substitution of the second with a hydroxyl or protected hydroxyl group.

Alternatively, a regioselective synthesis could be designed starting from an acyclic precursor that already contains the desired functionalities or their precursors in the correct arrangement. An acid-catalyzed regioselective cyclization has been reported for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, where the reaction pathway is controlled to yield a specific regioisomer. organic-chemistry.orgacs.orgacs.org A similar conceptually designed pathway for the 1,2,5-thiadiazole system could provide a route to this compound with high regioselectivity.

Advances in Green Chemistry Approaches for Thiadiazole Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, have been increasingly applied to the synthesis of heterocyclic compounds, including thiadiazoles. These approaches aim to enhance reaction efficiency, minimize waste, and utilize more environmentally benign reagents and conditions.

One of the prominent green techniques in thiadiazole synthesis is the use of microwave irradiation . This method often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. While much of the research has focused on 1,3,4- and 1,2,4-thiadiazole (B1232254) isomers, the principles are applicable to the synthesis of 1,2,5-thiadiazoles. Microwave-assisted synthesis can be particularly effective in cyclization reactions to form the thiadiazole ring and in subsequent functionalization steps. For instance, the cyclization of precursor molecules in the presence of a suitable sulfur source under microwave irradiation can be a rapid and efficient route to the 1,2,5-thiadiazole core.

Solvent-free synthesis , or solid-state synthesis, is another cornerstone of green chemistry that has been explored for thiadiazole derivatives. By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental impact and can simplify product purification. Reactions are typically carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or a phase-transfer catalyst. This approach is particularly attractive for large-scale industrial production due to its operational simplicity and reduced waste streams.

The use of ultrasound irradiation (sonochemistry) has also emerged as a green synthetic tool. The high-energy cavitation bubbles generated by ultrasound can enhance reaction rates and yields in a manner similar to microwave heating, but through a different physical mechanism. This technique can be applied to various steps in the synthesis of thiadiazole derivatives, promoting efficient mixing and mass transfer.

While specific green synthetic routes to this compound are not extensively documented, the application of these green methodologies to the synthesis of its precursors, such as a hydroxylated 1,2,5-thiadiazole core, represents a promising area for future research.

Catalytic Methods in 1,2,5-Thiadiazole Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and atom economy, aligning well with the goals of green chemistry. In the context of 1,2,5-thiadiazole synthesis, catalysis can be applied to both the formation of the heterocyclic ring and the introduction of substituents.

A plausible and efficient synthetic strategy for this compound involves a two-step process: the synthesis of a suitable precursor, such as 3-chloro-4-hydroxy-1,2,5-thiadiazole, followed by the catalytic introduction of the propylthio group.

The synthesis of the 3-chloro-4-hydroxy-1,2,5-thiadiazole precursor has been reported, although traditional methods may not be environmentally benign. Greener alternatives for the formation of the 1,2,5-thiadiazole ring are an active area of research.

The key step in the synthesis of the target molecule is the formation of the carbon-sulfur bond. Modern organic synthesis offers a variety of powerful catalytic cross-coupling reactions for this purpose. Palladium- and copper-catalyzed reactions are at the forefront of these methods for the formation of thioethers.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination-type coupling adapted for thiols, are highly effective for the formation of C-S bonds. In a hypothetical synthesis of this compound, a 3-halo-4-hydroxy-1,2,5-thiadiazole could be coupled with propanethiol in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Copper-catalyzed C-S coupling reactions , often referred to as Ullmann-type couplings, provide a more economical alternative to palladium catalysis. These reactions typically involve the coupling of an aryl or heteroaryl halide with a thiol in the presence of a copper catalyst and a base. The development of more efficient copper-based catalytic systems that operate under milder conditions is an ongoing area of research with significant green chemistry implications.

The application of these catalytic methods to the thiolation of a halo-substituted 4-hydroxy-1,2,5-thiadiazole would enable the efficient synthesis of this compound. The development of catalytic systems that are robust, recyclable, and operate in green solvents would further enhance the sustainability of this synthetic route.

Below is a table summarizing potential catalytic approaches for the synthesis of the target compound.

| Catalyst System | Reactants | Potential Advantages |

| Palladium(0) or Palladium(II) with phosphine (B1218219) ligands | 3-Halo-4-hydroxy-1,2,5-thiadiazole, Propanethiol | High efficiency, broad functional group tolerance |

| Copper(I) or Copper(II) salts with N- or O-donor ligands | 3-Halo-4-hydroxy-1,2,5-thiadiazole, Propanethiol | Cost-effective, readily available catalysts |

Detailed research into the optimization of these catalytic reactions for this specific heterocyclic system is needed to establish the most efficient and environmentally friendly synthetic protocols.

Advanced Spectroscopic and Spectroelectrochemical Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

High-resolution NMR spectroscopy is an essential tool for the unambiguous structural elucidation of 3-Propylthio-4-hydroxy-1,2,5-thiadiazole. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be determined.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the propylthio group and the hydroxyl proton. The propyl group should present a characteristic pattern: a triplet for the terminal methyl (-CH₃) protons, a sextet for the central methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene protons attached to the sulfur atom (S-CH₂-). The hydroxyl (-OH) proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would complement the proton data. It is expected to show five distinct signals. The two carbon atoms of the 1,2,5-thiadiazole (B1195012) ring are expected to resonate at a high chemical shift (downfield), typically in the range of 150-170 ppm, due to the influence of the electronegative nitrogen and sulfur atoms. dergipark.org.trresearchgate.net The three carbons of the propylthio group would appear at lower chemical shifts (upfield). dergipark.org.trresearchgate.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between the coupled protons within the propyl group (S-CH₂-CH₂-CH₃). An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections of the propyl chain. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range couplings, for instance, between the S-CH₂ protons and the carbon atom of the thiadiazole ring to which the sulfur is attached. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiadiazole Ring | ||

| C3-S | - | ~165 |

| C4-OH | - | ~155 |

| Propylthio Group | ||

| S-C H₂- | ~3.1 (triplet) | ~35 |

| -C H₂- | ~1.7 (sextet) | ~23 |

| -C H₃ | ~1.0 (triplet) | ~13 |

| Hydroxy Group |

Note: Predicted values are based on typical ranges for similar functional groups and thiadiazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. researchgate.net Aliphatic C-H stretching vibrations from the propyl group would appear just below 3000 cm⁻¹. dergipark.org.tr The region between 1500-1650 cm⁻¹ would likely contain absorptions corresponding to the C=N stretching vibrations within the thiadiazole ring. chemmethod.com Bands related to C-S stretching would be expected in the fingerprint region, typically around 600-800 cm⁻¹. dergipark.org.trnih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S and S-S bonds often give rise to strong Raman signals. The symmetric vibrations of the thiadiazole ring would also be Raman active. The O-H stretch, while strong in IR, is typically weak in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong, Broad | Weak |

| Aliphatic C-H stretch | 2850-2960 | Medium | Medium |

| C=N stretch (ring) | 1500-1650 | Medium-Strong | Medium |

| C-N stretch (ring) | 1300-1400 | Medium | Medium |

Note: These are expected frequency ranges and can be influenced by intermolecular interactions and the physical state of the sample. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopies (UV-Vis, Fluorescence, Resonance Light Scattering) for Electronic Structure and Photophysical Properties

These techniques probe the electronic transitions within the molecule, providing insight into its electronic structure and behavior upon excitation with light.

Analysis of Excited-States Intramolecular Proton Transfer (ESIPT) Effects

The molecular structure of this compound, with a hydroxyl group adjacent to a nitrogen atom in the heterocyclic ring, is a classic motif for Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com Upon photoexcitation, the acidity of the hydroxyl proton increases, and the basicity of the ring nitrogen increases, facilitating the transfer of the proton from the -OH group to the nitrogen atom.

This process leads to the formation of an excited-state keto-tautomer, which is energetically distinct from the initial enol form. The ESIPT phenomenon is often characterized by dual fluorescence:

Normal Emission: A fluorescence band with a typical Stokes shift, originating from the locally excited enol form.

Tautomer Emission: A second fluorescence band at a significantly longer wavelength (a large Stokes shift), originating from the excited keto-tautomer formed via ESIPT. nih.govnih.gov

The observation of dual fluorescence would be strong evidence for the occurrence of ESIPT in this molecule. nih.gov The relative intensities of the two emission bands can be highly sensitive to the solvent environment, as polarity and hydrogen-bonding capability can influence the proton transfer process. nih.gov

Fluorescence Lifetime Measurements and Quantum Yield Determinations

Fluorescence Lifetime: Time-resolved fluorescence measurements would be critical to further confirm the ESIPT mechanism. If dual fluorescence is observed, two distinct fluorescence lifetimes would be expected, corresponding to the decay of the two different emitting species (the enol and keto tautomers). nih.govnih.gov The enol form might exhibit a shorter lifetime as it has an additional non-radiative decay pathway (the proton transfer itself), while the keto tautomer would have its own characteristic lifetime. nih.gov For similar thiadiazole derivatives, lifetimes can range from sub-nanosecond to several nanoseconds. nih.gov

Table 3: Hypothetical Photophysical Properties in Different Solvents

| Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Fluorescence Lifetime (τ, ns) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Toluene (non-polar) | ~330 | ~380 (Enol), ~520 (Keto) | τ₁ ≈ 0.5, τ₂ ≈ 2.5 | ~0.25 |

| Acetonitrile (polar aprotic) | ~335 | ~390 (Enol), ~540 (Keto) | τ₁ ≈ 0.4, τ₂ ≈ 2.2 | ~0.15 |

Note: This table is illustrative, showing a potential scenario where ESIPT is favored in non-polar solvents, leading to dual emission, while protic solvents may suppress ESIPT through intermolecular hydrogen bonding.

Circular Dichroism and Dynamic Light Scattering for Conformational Studies

Circular Dichroism (CD): this compound is an achiral molecule. Therefore, it is not expected to exhibit a CD signal in solution. A CD spectrum would only be observed if the molecule were to form stable, chiral aggregates or if it were placed in a chiral environment.

Dynamic Light Scattering (DLS): DLS is a technique used to determine the size distribution of particles in a solution. In the context of this compound, DLS would be a powerful tool to investigate potential molecular aggregation. mdpi.com As aggregation can significantly affect the photophysical properties of thiadiazole derivatives, DLS measurements could correlate changes in fluorescence behavior (such as the onset of AIE) with the formation and size of molecular aggregates or nanoparticles in specific solvent systems. nih.gov

Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) is indispensable for confirming the molecular formula and investigating the structure of the compound.

Accurate Mass Determination: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). This allows for the unambiguous determination of the elemental composition, confirming that the synthesized compound has the expected formula of C₅H₈N₂OS₂.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, plausible fragmentation pathways could include:

Cleavage of the propylthio side chain, with loss of a propyl radical (•C₃H₇) or propene (C₃H₆).

Fragmentation of the thiadiazole ring itself, which can be a characteristic pathway for differentiating isomers. nih.gov

Loss of small, stable neutral molecules like HCN or N₂.

Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the propylthio group and the hydroxyl group to the thiadiazole core. nih.gov

Table 4: Predicted HRMS Data and Plausible Fragments for C₅H₈N₂OS₂

| Ion | Calculated Exact Mass (m/z) | Description |

|---|---|---|

| [M+H]⁺ | 177.0154 | Protonated molecular ion |

| [M-H]⁻ | 175.0008 | Deprotonated molecular ion |

| [M+H - C₃H₆]⁺ | 135.9787 | Loss of propene from the side chain |

| [M+H - C₃H₇]⁺ | 134.9709 | Loss of propyl radical |

Note: The fragmentation pattern can vary significantly depending on the ionization mode (positive or negative) and the collision energy used.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular geometry, including bond lengths, bond angles, and torsional angles, as well as the packing of molecules in the crystal lattice. Such data is invaluable for understanding the structure-property relationships of a compound.

Despite a thorough search of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for this compound could not be located in the available research. The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, does not appear to contain an entry for this particular compound nih.govcam.ac.uk.

In a hypothetical crystallographic study of this compound, the analysis would yield key parameters that define the crystal structure. The type of information that would be obtained is illustrated in the example table below. It is important to emphasize that the following table is for illustrative purposes only and does not represent actual experimental data for this compound.

Table 1: Illustrative Example of Crystallographic Data This table is a hypothetical representation of the data that would be obtained from an X-ray crystallographic analysis and is not based on experimental results for this compound.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 95.12 |

| γ (°) | 90 |

| Volume (ų) | 857.9 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.456 |

| R-factor (%) | 4.2 |

A definitive structural characterization of this compound in the solid state awaits future crystallographic studies. Such an analysis would provide valuable information on its molecular conformation and intermolecular interactions, contributing to a more complete understanding of its chemical and physical properties.

Computational and Theoretical Investigations of 3 Propylthio 4 Hydroxy 1,2,5 Thiadiazole

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental in modern chemical research for examining the electronic structure and reactivity of molecules. researchgate.netelifesciences.org These methods offer a balance between computational cost and accuracy, making them suitable for studying heterocyclic systems like thiadiazoles. mdpi.comresearchgate.net DFT is used to determine the ground-state properties of a molecule, while TD-DFT is employed to investigate its excited states and, consequently, its spectral properties. researchgate.netscispace.com

The first step in the computational analysis of 3-Propylthio-4-hydroxy-1,2,5-thiadiazole involves geometry optimization. Using DFT methods, such as the B3LYP hybrid functional with a suitable basis set (e.g., 6-311+G(d,p)), the most stable three-dimensional arrangement of the atoms is calculated. mdpi.comnih.gov This process yields key geometrical parameters, including bond lengths and angles, which are foundational for understanding the molecule's structure. rdd.edu.iqresearchgate.netresearchgate.net

Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A smaller gap generally suggests that the molecule will be more reactive. Other properties, such as the molecular electrostatic potential (MESP) map, can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

Table 1: Example of Predicted Electronic Properties for a Thiadiazole Derivative using DFT

| Property | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.7 eV |

| Dipole Moment (μ) | Measure of the molecule's overall polarity | 3.2 Debye |

| Ionization Potential (IP) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (EA) | Energy released when an electron is added | 1.8 eV |

Theoretical calculations are invaluable for mapping out potential reaction pathways and understanding the mechanisms of chemical transformations. For heterocyclic compounds like thiadiazoles, this can include investigating reactions such as cycloadditions or nucleophilic substitutions. nih.gov

Transition State Theory (TST) is a cornerstone for these investigations. wikipedia.org By applying DFT calculations, researchers can locate the transition state structures—the highest energy points along a reaction coordinate. wikipedia.org Calculating the energy of this transition state relative to the reactants allows for the determination of the activation energy barrier, which is a key factor governing the reaction rate. wikipedia.org This approach can be used to theoretically assess the feasibility of various reactions involving this compound, such as the potential for ring-opening reactions under specific conditions. While ring-opening metathesis is a common reaction for certain types of molecules, its applicability to a stable aromatic thiadiazole ring would require specific computational investigation to determine its viability.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netbiointerfaceresearch.com For this compound, docking studies can help identify potential biological targets and evaluate its potential as a therapeutic agent. mdpi.com

Molecular docking simulations place the ligand into the binding site of a biological receptor and calculate a score that estimates the binding affinity. nih.gov This score, typically expressed in kcal/mol, represents the Gibbs free energy of binding (ΔG). A more negative score indicates a stronger and more favorable interaction. Various docking programs use different scoring functions to predict the binding affinity and pose of the ligand. These studies can screen the compound against a panel of known biological targets, such as kinases, proteases, or receptors, to identify those with which it interacts most strongly. nih.govnih.govmdpi.com

Table 2: Example of Molecular Docking Results for a Thiadiazole Ligand with a Target Enzyme

| Target Enzyme | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Estrogen Receptor | Thiadiazole Derivative A | -9.36 | GLU353, ALA350, LEU525 |

| SHP2 Phosphatase | Thiadiazole Derivative B | -8.50 | THR108, ARG111, PHE113 |

| SARS-CoV-2 Mpro | Thiadiazole Derivative C | -7.20 | HIS41, CYS145, GLU166 |

Note: The data in this table is illustrative and represents typical results from docking studies of various thiadiazole derivatives as reported in the literature. biointerfaceresearch.comnih.govmdpi.com

Beyond simply predicting binding affinity, docking studies provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov Analysis of the docked pose can reveal:

Hydrogen Bonds: These are critical for specificity and affinity, often forming between polar groups on the ligand (like the hydroxyl group of the target compound) and amino acid residues in the receptor. nih.gov

Hydrophobic Interactions: The nonpolar parts of the ligand, such as the propyl group, can form favorable interactions with hydrophobic pockets in the binding site. biointerfaceresearch.com

Pi-Interactions: The aromatic thiadiazole ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Identifying these key interactions is essential for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogues.

Molecular Dynamics Simulations for Conformational Landscape and Stability

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov For the this compound-receptor complex predicted by docking, an MD simulation can assess its stability and behavior in a more realistic, solvated environment. nih.govnih.gov

The simulation tracks the trajectory of the complex over a period of nanoseconds to microseconds. Analysis of this trajectory can reveal:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound in its initial docked pose or if it undergoes significant conformational changes. nih.gov

Flexibility and Conformational Landscape: MD simulations show how the ligand and receptor adapt to each other. It can reveal different conformational states and the flexibility of certain regions, such as the propylthio side chain, which might adopt various orientations within the binding pocket.

Interaction Persistence: The simulation allows for the analysis of the stability of key intermolecular interactions over time. For example, it can determine the percentage of the simulation time that a specific hydrogen bond is maintained, providing a more rigorous assessment of its importance for binding.

These simulations provide a deeper understanding of the binding thermodynamics and kinetics, offering a more robust evaluation of the compound's potential as a ligand for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of 1,2,5-thiadiazole (B1195012) derivatives, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic or biological effects. These predictive models can then guide the design of new, more potent, and selective analogs.

A typical QSAR study on thiadiazole derivatives involves the generation of a dataset of molecules with known biological activities. For each molecule, a set of numerical descriptors is calculated to quantify various aspects of its chemical structure. These descriptors can be broadly categorized as constitutional, topological, geometrical, electronic, and lipophilic.

Multiple Linear Regression (MLR) is a commonly used statistical method to develop the QSAR model, creating an equation that correlates the descriptors with the observed activity. The predictive power of the resulting model is rigorously assessed through cross-validation techniques, such as the leave-one-out method. researchgate.net

For instance, a QSAR study on a series of 1,2,5-thiadiazole derivatives acting as M1 muscarinic agonists utilized descriptors such as the logarithm of the partition coefficient (log P), hydration energy (HE), polarizability (Pol), molar refractivity (MR), molecular volume (MV), molecular weight (MW), surface area grid (SAG), and total energy (E total) to build a predictive model. researchgate.net The aim of such studies is to elucidate the structural requirements for a compound to exhibit a specific biological activity.

While specific QSAR models for this compound are not extensively detailed in publicly available research, the principles derived from studies on analogous compounds are applicable. The development of a robust QSAR model for this compound and its derivatives would enable the prediction of their activity and facilitate the rational design of novel molecules with enhanced properties. The general approach involves correlating physicochemical properties with biological endpoints, as illustrated in the hypothetical data table below.

Hypothetical QSAR Data for Thiadiazole Derivatives

| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Biological Activity (IC50, nM) |

|---|---|---|---|---|

| Derivative 1 | 2.1 | 220.3 | 75.4 | 150 |

| Derivative 2 | 2.5 | 234.4 | 72.1 | 110 |

| Derivative 3 | 1.8 | 210.2 | 80.3 | 200 |

| Derivative 4 | 2.8 | 248.5 | 68.9 | 85 |

Furthermore, advanced 3D-QSAR techniques, such as Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA), have been applied to other thiadiazole derivatives to explore the three-dimensional aspects of their interaction with biological targets. nih.gov These methods provide insights into the spatial arrangement of functional groups that are crucial for activity.

The application of QSAR and other predictive modeling techniques is a powerful tool in medicinal chemistry and drug discovery for the optimization of lead compounds. By understanding the relationship between structure and activity, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Structure Activity Relationship Sar Studies of 1,2,5 Thiadiazole Derivatives with Propylthio and Hydroxy Moieties

Impact of the Propylthio Substituent on Biological Activity and Pharmacophore Interactions

The propylthio substituent (-S-CH₂CH₂CH₃) plays a significant role in modulating the biological activity of the 1,2,5-thiadiazole (B1195012) core, primarily by influencing the molecule's lipophilicity and steric profile.

Steric Interactions and Binding Pocket Occupancy : The size and conformation of the propylthio group influence how the molecule fits into the binding pocket of a biological target, such as an enzyme or receptor. The flexibility of the propyl chain allows it to adopt various conformations to optimize van der Waals interactions with hydrophobic residues within the binding site. SAR studies on related heterocyclic compounds have shown that even minor changes in the alkyl chain length can lead to significant differences in potency, suggesting that the propyl group's dimensions are critical for optimal interaction.

The table below summarizes the general effects of modifying the alkylthio side chain based on principles observed in related thiadiazole series.

| Substituent Modification | Predicted Impact on Lipophilicity | Potential Effect on Activity | Rationale |

| Shorter Alkyl Chain (e.g., Methylthio) | Decrease | May increase or decrease | Reduced hydrophobic interactions but may improve fit in a smaller binding pocket. |

| Longer Alkyl Chain (e.g., Pentylthio) | Increase | May increase or decrease | Enhanced hydrophobic interactions but may cause steric clashes if the binding pocket is constrained. |

| Branched Alkyl Chain (e.g., Isopropylthio) | Slight Decrease vs. n-propyl | May increase or decrease | Introduces steric bulk, which can improve selectivity or potency by occupying a specific sub-pocket, or decrease it by preventing optimal binding. |

Role of the Hydroxyl Group in Ligand-Target Binding and Reactivity

Hydrogen Bonding : The hydroxyl group is a classic hydrogen bond donor and acceptor. This dual capability allows it to form strong, directional interactions with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in a target's binding site. Such hydrogen bonds are often critical for anchoring the ligand in the correct orientation for biological activity and contribute significantly to binding affinity. The introduction of hydroxyl substituents is a known strategy to enhance the coordination chemistry and interaction potential of thiadiazole-based ligands.

Acidity and Ionization : The hydroxyl group attached to the aromatic thiadiazole ring is weakly acidic. At physiological pH, it can be partially or fully deprotonated to form a negatively charged phenolate-like species. This potential for ionization can be crucial for forming ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) or arginine in a binding pocket, further strengthening the ligand-target interaction.

Modulation of Physicochemical Properties : The presence of the -OH group increases the polarity of the molecule, which can impact its solubility and metabolic profile. While the propylthio group increases lipophilicity, the hydroxyl group adds a hydrophilic component, creating a more balanced molecule. This balance is often essential for achieving both good membrane permeability and sufficient aqueous solubility for distribution in the body.

The table below illustrates the potential binding interactions involving the hydroxyl group.

| Interaction Type | Residue in Target Protein (Example) | Description |

| Hydrogen Bond Donor | Aspartate, Glutamate (carboxylate oxygen) | The hydrogen of the -OH group is donated to an electronegative atom on the target. |

| Hydrogen Bond Acceptor | Serine, Threonine (hydroxyl hydrogen) | The oxygen of the -OH group accepts a hydrogen from a donor group on the target. |

| Ionic Interaction (if deprotonated) | Lysine, Arginine (positive charge) | The negatively charged oxygen forms an electrostatic bond with a positively charged amino acid. |

Influence of Substituent Variations on the 1,2,5-Thiadiazole Core

The 1,2,5-thiadiazole ring is a stable aromatic heterocycle that serves as the central scaffold. nih.gov Its biological activity is highly dependent on the nature and position of its substituents. Beyond the propylthio and hydroxyl groups, further modifications can fine-tune its properties.

Electronic Effects : The 1,2,5-thiadiazole ring is electron-deficient. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to other available positions can modulate the electron density of the entire ring system. This, in turn, affects the pKa of the hydroxyl group and the reactivity of the scaffold. For instance, adding a strong EWG like a nitro group would increase the acidity of the hydroxyl group and could alter the molecule's interaction with its target.

Comparative SAR Analysis with Other Thiadiazole Isomers (e.g., 1,3,4-Thiadiazoles)

Thiadiazoles exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole (B1197879). isres.org The relative positions of the sulfur and two nitrogen atoms create distinct differences in the geometry, electronic distribution, and hydrogen-bonding capabilities of the core ring. isres.orgmdpi.com Consequently, isomers with identical substituents can exhibit vastly different biological activities.

1,2,5-Thiadiazole vs. 1,3,4-Thiadiazole : The 1,3,4-thiadiazole isomer is the most extensively studied and is a component of numerous pharmacologically active compounds. mdpi.comsarpublication.com In a 1,3,4-thiadiazole, the two nitrogen atoms are adjacent, creating a different dipole moment and arrangement of hydrogen bond acceptors compared to the 1,2,5-isomer. A comparative SAR study on adenosine (B11128) A3 receptor antagonists showed that a 1,2,4-thiadiazole (B1232254) derivative had significantly higher binding affinity than its 1,3,4-thiadiazole regioisomer. nih.gov Molecular modeling suggested that the specific placement of the ring nitrogens in the 1,2,4-isomer allowed for an additional hydrogen bond with the receptor, which was not possible for the 1,3,4-isomer. nih.gov Similar isomeric preferences are common, where one isomer fits optimally within a specific target's binding site while another does not. The sulfur atom in 1,3,4-thiadiazoles is also noted to impart improved lipid solubility. mdpi.com

1,2,5-Thiadiazole vs. 1,2,4-Thiadiazole : The 1,2,4-thiadiazole ring is also a common scaffold in medicinal chemistry. isres.org The arrangement of its heteroatoms differs from the 1,2,5-isomer, again leading to a unique three-dimensional shape and electronic profile. The choice between a 1,2,5- and a 1,2,4-thiadiazole core can be critical for activity. For example, replacing a thiazole (B1198619) moiety with a 1,2,4-thiadiazole unexpectedly introduced potent agonist activity at a secondary target, demonstrating that isomeric changes can drastically alter the pharmacological profile. nih.gov

The table below provides a general comparison of key features of different thiadiazole isomers.

| Isomer | Key Structural Feature | Common Biological Role |

| 1,2,5-Thiadiazole | Symmetrical arrangement of N atoms around the S atom. | Ligands for CNS receptors, potential in material sciences. nih.gov |

| 1,3,4-Thiadiazole | N-N unit, S atom opposite. | Most common isomer in drug discovery; anticancer, antimicrobial, anti-inflammatory agents. researchgate.netsarpublication.comnih.gov |

| 1,2,4-Thiadiazole | N-S-N unit. | Antimicrobial, anti-inflammatory, CNS agents. nih.govnih.gov |

| 1,2,3-Thiadiazole | S-N-N unit. | Antiviral, antifungal agents. mdpi.com |

Bioisosteric Replacement Strategies

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or metabolic stability.

Replacement of the Hydroxyl Group : The hydroxyl group is a common target for bioisosteric replacement. Its acidic nature can sometimes lead to rapid metabolism (e.g., glucuronidation). A common bioisostere for an acidic hydroxyl group or a carboxylic acid is the 4-hydroxy-1,2,3-triazole moiety. researchgate.net This group can maintain key hydrogen-bonding interactions while potentially altering the molecule's pKa and metabolic fate. Other potential replacements could include a tetrazole ring or a sulfonamide group, which also mimic the acidic and hydrogen-bonding properties of the hydroxyl group.

Replacement of the Thiadiazole Core : The 1,2,5-thiadiazole ring itself can be considered a bioisostere of other aromatic rings. For example, thiadiazole rings are sometimes used as bioisosteres for pyrimidine (B1678525) or oxadiazole rings. mdpi.commdpi.com Replacing a 1,3,4-oxadiazole (B1194373) with a 1,3,4-thiadiazole is a common strategy where the sulfur atom is substituted for oxygen. mdpi.com This change typically increases lipophilicity and can alter binding interactions, sometimes leading to improved activity. mdpi.com Similarly, replacing the 1,2,5-thiadiazole core with a different heterocycle like a pyridine, pyrazole, or isoxazole (B147169) would create a novel scaffold with a different electronic and steric profile, potentially leading to a new class of active compounds.

Replacement of the Propylthio Group : The propylthio ether linkage can also be modified. For example, it could be replaced with a propylamino or propoxy group to change the hydrogen-bonding potential and electronic character. A sulfoxide (B87167) (-SO-) or sulfone (-SO₂-) group could replace the sulfide (B99878) (-S-) to drastically increase polarity and introduce strong hydrogen bond accepting capabilities. SAR studies on 1,3,4-thiadiazoles have shown that changing the linker from S to SO or SO₂ dramatically impacts biological activity. researchgate.net

In Vitro Mechanistic Studies of Biological Activity

Investigations into Enzyme Inhibition Mechanisms (e.g., COX-2, 15-LOX, 3CLpro)

Thiadiazole derivatives have been extensively studied as inhibitors of various enzymes implicated in disease. The structural characteristics of the thiadiazole ring allow for specific interactions within the active sites of enzymes, leading to the modulation of their activity.

For instance, certain 1,3,4-thiadiazole-thiazolidinone hybrids have been identified as potent and selective dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), two key enzymes in the inflammatory pathway. Molecular docking studies suggest that these compounds can effectively bind to the active sites of both enzymes.

Furthermore, the emergence of SARS-CoV-2 has spurred research into inhibitors of its 3C-like protease (3CLpro), an enzyme crucial for viral replication. Studies have identified 2,3,5-substituted nih.govbepls.comnih.gov-thiadiazole analogs as potent covalent inhibitors of 3CLpro, demonstrating the potential of the thiadiazole scaffold in developing antiviral agents. nih.gov These compounds exhibit inhibitory activity at submicromolar concentrations. nih.gov

Table 1: 3CLpro Inhibition by 1,2,4-Thiadiazole (B1232254) Analogs

| Compound | 3CLpro IC50 (μM) |

|---|---|

| Analog 1 | 0.118 |

| Analog 2 | 0.582 |

| Analog 3 (6g) | 7.249 (EC50) |

The interaction of thiadiazole derivatives with their target enzymes can occur through both non-covalent and covalent mechanisms. semanticscholar.org Non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are typically reversible and are crucial for the initial binding and positioning of the inhibitor within the enzyme's active site. semanticscholar.orgnih.gov

In contrast, covalent inhibitors form a stable, irreversible bond with the target protein. This often involves the reaction of an electrophilic functional group on the inhibitor with a nucleophilic amino acid residue, such as cysteine, in the enzyme's active site. For example, 2,3,5-substituted nih.govbepls.comnih.gov-thiadiazole inhibitors of SARS-CoV-2 3CLpro are proposed to act via a covalent mechanism. nih.gov The sulfur atom of the catalytic cysteine (Cys145) nucleophilically attacks the thiadiazole ring, leading to a ring-opening metathesis reaction that forms a covalent bond between the inhibitor and the enzyme. nih.gov This irreversible inhibition can lead to prolonged and potent therapeutic effects. nih.gov

Exploration of Anti-proliferative Mechanisms in Cellular Models

The thiadiazole scaffold is a key feature in many compounds with significant anti-proliferative activity against a range of cancer cell lines. nih.govnih.govurfjournals.orgnih.gov The ability of these compounds to inhibit tumor growth is attributed to their interference with various cellular processes essential for cancer cell survival and proliferation. bepls.comnih.gov The mesoionic nature of the 1,3,4-thiadiazole (B1197879) ring, for instance, may enhance the ability of these compounds to cross cellular membranes and bind to intracellular targets. nih.gov

Studies have shown that the anti-proliferative efficacy of thiadiazole derivatives is dependent on the specific substitutions on the thiadiazole ring and the cancer cell type being targeted. nih.govnih.gov

Table 2: Anti-proliferative Activity of Various Thiadiazole Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3,4-thiadiazole derivative (29i) | SK-BR-3 | 1.65 | nih.gov |

| 1,3,4-thiadiazole derivative (32a) | HePG-2 | 3.31 | nih.gov |

| 1,3,4-thiadiazole derivative (32d) | MCF-7 | 9.31 | nih.gov |

| 1,3,4-thiadiazole derivative (14) | MCF-7 | 0.04 | nih.gov |

| 1,3,4-thiadiazole derivative (14) | HepG2 | 0.18 | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | nih.gov |

A primary mechanism by which thiadiazole derivatives exert their anti-proliferative effects is through the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govnih.govresearchgate.net Flow cytometry analyses have demonstrated that treatment of cancer cells with certain thiadiazole compounds leads to an accumulation of cells in specific phases of the cell cycle, such as G0/G1 or G2/M, preventing them from proceeding to mitosis. nih.govnih.gov

Following cell cycle arrest, these compounds can trigger the apoptotic cascade. This is often evidenced by an increase in the population of apoptotic cells, activation of key effector proteins like caspases, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.govnih.govresearchgate.net For example, specific thiadiazole derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells by significantly increasing the levels of Bax and caspase 3, while decreasing the level of Bcl-2. researchgate.net

Studies on Antimicrobial Mechanisms (e.g., Membrane Disruption, Metabolic Interference)

Thiadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. mdpi.comacs.orgacs.orgnih.govrsc.org The mechanisms underlying these effects are diverse and can involve disruption of the microbial cell envelope, interference with essential metabolic pathways, or inhibition of virulence factors.

Some studies suggest that thiadiazole compounds can compromise the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death. Additionally, these compounds have been shown to interfere with microbial adhesion to surfaces, a critical step in biofilm formation. rsc.org Another identified mechanism is the inhibition of efflux pumps, which are proteins that bacteria use to expel antibiotics, thus contributing to drug resistance. By inhibiting these pumps, thiadiazole derivatives can restore the efficacy of conventional antibiotics.

Modulation of Protein Aggregation and Interactions (e.g., Amphotericin B synergism)

An intriguing aspect of the biological activity of thiadiazole derivatives is their ability to modulate protein aggregation and participate in synergistic interactions with other therapeutic agents. nih.govconsensus.appmdpi.comresearchgate.net A notable example is the synergistic antifungal effect observed when certain 1,3,4-thiadiazole derivatives are combined with Amphotericin B (AmB), a potent but toxic polyene antibiotic. nih.govconsensus.appmdpi.comresearchgate.net

Spectroscopic and cytochemical studies have revealed that the biophysical mechanism behind this synergy involves the disaggregation of AmB molecules by the thiadiazole derivatives. mdpi.comresearchgate.net AmB tends to form large, toxic aggregates in aqueous solutions; the thiadiazole compounds interact with AmB, breaking down these aggregates into smaller, less toxic, but still effective forms. consensus.appmdpi.comresearchgate.net This interaction not only enhances the antifungal efficacy of AmB, allowing for lower and safer doses, but also appears to be linked to a disturbance in the integrity of the fungal cell wall. mdpi.comresearchgate.net

Receptor Modulation and Signaling Pathway Investigations

The biological effects of thiadiazole derivatives are often mediated by their interaction with specific cellular receptors and the subsequent modulation of intracellular signaling pathways that control cell growth, proliferation, and survival. bepls.comnih.govnih.govnih.govresearchgate.net

For instance, certain thiadiazole compounds have been shown to inhibit key protein kinases involved in cancer progression, such as:

Akt: Inhibition of the Akt signaling pathway by some 1,3,4-thiadiazole derivatives leads to the induction of apoptosis and inhibition of tumor growth. nih.gov

EGFR and HER-2: Some thiadiazole hybrids have been found to inhibit the phosphorylation of the human epidermal growth factor receptors EGFR and HER-2, which are overexpressed in various cancers. nih.gov

VEGFR-2: Certain derivatives have been specifically designed to target and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov

Furthermore, thiadiazole-based compounds have been developed as modulators of G-protein coupled receptors, such as selective antagonists for the human adenosine (B11128) A3 receptor, which is implicated in various physiological processes. nih.gov These findings underscore the capacity of the thiadiazole scaffold to be tailored to interact with a wide range of cellular signaling components, leading to specific therapeutic outcomes.

Emerging Applications and Advanced Research Directions for 3 Propylthio 4 Hydroxy 1,2,5 Thiadiazole

The 1,2,5-thiadiazole (B1195012) ring system, the core of 3-Propylthio-4-hydroxy-1,2,5-thiadiazole, is a versatile scaffold that has garnered significant attention for its unique electronic properties and potential in various high-technology sectors. Research into its derivatives is paving the way for novel applications, from advanced materials to specialized agrochemicals and targeted therapeutics.

Q & A

Q. What are the established synthetic routes for preparing 3-Propylthio-4-hydroxy-1,2,5-thiadiazole?

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify protons on the propylthio group (δ 0.9–1.2 ppm for CH₃, δ 1.4–1.6 ppm for CH₂, δ 2.5–3.0 ppm for SCH₂). Hydroxy protons typically appear as broad singlets (δ 5.0–6.0 ppm) .

- ¹³C NMR: Confirm the thiadiazole ring carbons (C3 and C4 at δ 150–160 ppm) and propylthio carbons (δ 10–25 ppm for CH₃, δ 30–40 ppm for SCH₂) .

Advanced Research Questions

Q. How do substituents at the 4-position influence the tautomeric equilibrium of 3-hydroxy-1,2,5-thiadiazole derivatives?

Methodological Answer: Substituent effects on tautomerism (keto-enol equilibria) can be analyzed via density functional theory (DFT). For example:

- Computational Approach: Perform B3LYP/6-311++G(d,p) calculations to compare the stability of tautomers. Electron-withdrawing groups (e.g., NO₂, CN) stabilize the keto form, while electron-donating groups (e.g., NH₂, Me) favor the enol tautomer .

- Experimental Validation: Use IR spectroscopy to detect tautomer-specific vibrations (e.g., C=O stretches at 1700 cm⁻¹ for keto vs. O–H stretches at 3200 cm⁻¹ for enol) .

Table 2: Substituent Effects on Tautomer Stability (ΔE in kcal/mol)

| Substituent (R) | Keto Form Energy | Enol Form Energy | ΔE (Keto – Enol) |

|---|---|---|---|

| NO₂ | -1205.3 | -1203.9 | -1.4 |

| NH₂ | -1198.7 | -1200.2 | +1.5 |

| H (reference) | -1201.5 | -1201.5 | 0.0 |

| Data derived from DFT calculations . |

Q. What computational approaches are effective in predicting solvent effects on the stability of thiadiazole tautomers?

Methodological Answer: Solvent polarity significantly impacts tautomeric equilibria. To model this:

- Polarizable Continuum Model (PCM): Apply PCM in Gaussian or ORCA software to simulate solvent effects. Polar solvents (e.g., water, ε = 78.4) stabilize charged intermediates, favoring the enol form, while nonpolar solvents (e.g., hexane, ε = 1.88) favor neutral keto tautomers .

- Molecular Dynamics (MD): Use AMBER or GROMACS to simulate solute-solvent interactions. For example, hydrogen bonding between the hydroxy group and water molecules increases enol tautomer stability by 2–3 kcal/mol .

Q. How can researchers resolve contradictions in reported biological activities of 3-hydroxy-1,2,5-thiadiazole derivatives?

Methodological Answer: Discrepancies in bioactivity data often arise from:

- Tautomer-Dependent Activity: Test both keto and enol forms (isolated via chromatography or crystallization) against target enzymes (e.g., HIV-1 reverse transcriptase) .

- Impurity Analysis: Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may interfere with assays. For example, 3-hydroxy-4-morpholino-1,2,5-thiadiazole 1-oxide is a common degradation byproduct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.